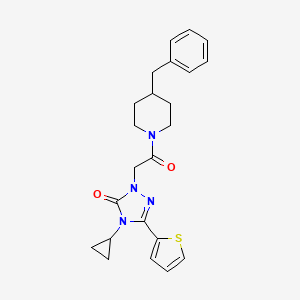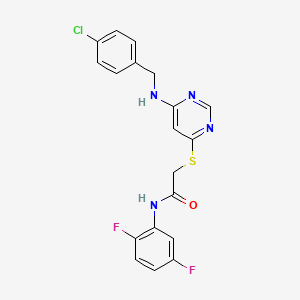
N-(4-(N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mucoprotektive Wirkungen bei intestinaler Mucositis
Hintergrund: Intestinale Mucositis (IM) ist eine häufige Nebenwirkung der Krebsbehandlung, die durch Ulzeration, Schleimhautschäden, Durchfall und beeinträchtigte Darmbakterien gekennzeichnet ist. Chemotherapie und Strahlentherapie können die Darmepithelzellen direkt schädigen, was zu IM führt .
- Reduzierte pro-inflammatorische Zytokine:
Konjugierte π-Brücken-Einheiten in organischen Elektronik
Hintergrund: Organische Elektronik setzt auf organische Materialien für Anwendungen wie Solarzellen, Leuchtdioden (LEDs) und organische Feldeffekttransistoren (OFETs). Lochtransportmaterialien (HTMs) spielen eine entscheidende Rolle in diesen Geräten.
Forschungsergebnisse: Forscher haben N,N-Bis(4-methoxyphenyl)naphthalen-2-amin-Derivate (CP1 und CP2) als HTMs mit unterschiedlichen konjugierten π-Brückenkernen untersucht. Hier sind ihre Ergebnisse:
- Designüberlegungen:
Zusammenfassend lässt sich sagen, dass „N-(4-(N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamid“ sowohl in Bezug auf den Mucoschutz gegen IM als auch als potenzieller Bestandteil in der organischen Elektronik vielversprechend ist. Weitere Forschung ist erforderlich, um sein volles Anwendungsspektrum zu untersuchen .
Wirkmechanismus
Target of Action
Based on its structural similarity to certain chalcone derivatives , it may interact with similar targets, such as various enzymes or receptors involved in cellular signaling pathways. Further experimental studies are needed to confirm the exact target.
Mode of Action
The mode of action of this compound is likely to involve binding to its target, leading to changes in the target’s function. This could result in altered cellular signaling, gene expression, or other cellular processes . The exact nature of these interactions and changes would depend on the specific target.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved. The downstream effects could include changes in the production of certain metabolites, alterations in cell growth or differentiation, or other cellular responses .
Pharmacokinetics
These properties could affect how well the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme involved in a cellular growth pathway, the result could be decreased cell growth. If the compound activates a receptor involved in immune response, the result could be enhanced immune activity .
Eigenschaften
IUPAC Name |
N-[4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-3-21(27)24-17-6-10-19(11-7-17)32(29,30)23-14-15-26-22(28)13-12-20(25-26)16-4-8-18(31-2)9-5-16/h4-13,23H,3,14-15H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORJFSRHVAWVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)
![[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2396889.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)
![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)


